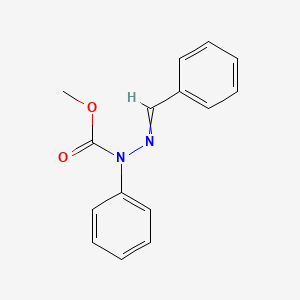

Methyl 2-benzylidene-1-phenylhydrazine-1-carboxylate

Description

Properties

CAS No. |

668991-92-2 |

|---|---|

Molecular Formula |

C15H14N2O2 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

methyl N-(benzylideneamino)-N-phenylcarbamate |

InChI |

InChI=1S/C15H14N2O2/c1-19-15(18)17(14-10-6-3-7-11-14)16-12-13-8-4-2-5-9-13/h2-12H,1H3 |

InChI Key |

DZKGHOLECFEASS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N(C1=CC=CC=C1)N=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Alkylation

Phenylhydrazine undergoes alkylation with methyl chloroformate in the presence of a strong base such as sodium amide (NaNH₂) in tetrahydrofuran (THF). This reaction selectively targets the N1 nitrogen due to the base’s ability to deprotonate the more acidic NH₂ group adjacent to the phenyl ring. The resulting intermediate, methyl 1-phenylhydrazine-1-carboxylate, is isolated in yields exceeding 85% under optimized conditions (0–20°C, 2–4 hours).

Reaction Scheme:

$$

\text{Ph-NH-NH}2 + \text{Cl-COOCH}3 \xrightarrow{\text{NaNH}2, \text{THF}} \text{Ph-NH-NH-COOCH}3 + \text{HCl}

$$

Hydrazone Formation via Aldehyde Condensation

The intermediate is subsequently reacted with benzaldehyde in ethanol under reflux (4–6 hours), forming the benzylidene group at the N2 position. This step exploits the nucleophilic character of the remaining NH group, which reacts with the aldehyde’s carbonyl carbon to yield the hydrazone. Catalysts such as acetic acid or molecular sieves may enhance reaction efficiency, though catalyst-free protocols in methanol have also achieved 70–75% yields.

Reaction Scheme:

$$

\text{Ph-NH-NH-COOCH}3 + \text{Ph-CHO} \rightarrow \text{Ph-N(COOCH}3\text{)-N=CH-Ph} + \text{H}_2\text{O}

$$

Table 1: Optimization of Stepwise Synthesis

| Parameter | Carbamation Step | Condensation Step |

|---|---|---|

| Solvent | THF | Ethanol |

| Temperature | 0–20°C | Reflux (78°C) |

| Reaction Time | 2–4 hours | 4–6 hours |

| Yield | 85–90% | 70–75% |

| Key Reagent | Methyl chloroformate | Benzaldehyde |

One-Pot Synthesis via Simultaneous Carbamation and Condensation

Emerging protocols propose a one-pot approach to streamline synthesis. Here, phenylhydrazine, methyl chloroformate, and benzaldehyde are reacted sequentially in a single vessel. The base (e.g., triethylamine) first facilitates carbamate formation, followed by in situ condensation with the aldehyde. While this method reduces purification steps, yields are marginally lower (60–65%) due to competing side reactions, such as over-alkylation or incomplete hydrazone formation.

Advantages:

- Eliminates intermediate isolation.

- Reduces solvent usage.

Challenges:

- Requires precise stoichiometric control.

- Limited scalability compared to stepwise methods.

Alternative Pathways Using Preformed Hydrazones

A less common route involves pre-forming the hydrazone before introducing the carbamate. Phenylhydrazine is first condensed with benzaldehyde to yield 2-benzylidene-1-phenylhydrazine, which is subsequently treated with methyl chloroformate. However, this method suffers from poor regioselectivity, as the carbamate may form at either the N1 or N2 position, necessitating chromatographic separation.

Critical Analysis of Methodologies

Regioselectivity Challenges

The N1 nitrogen’s preferential reactivity in alkylation is attributed to steric and electronic effects: the phenyl group adjacent to N1 slightly deactivates it, making the N2 NH₂ marginally more nucleophilic. However, under strongly basic conditions (e.g., NaNH₂), deprotonation of N1 dominates, ensuring carbamate formation at this site.

Solvent and Temperature Effects

Yield Optimization Strategies

- Excess aldehyde (1.2–1.5 equivalents) drives condensation to completion.

- Anhydrous conditions prevent hydrolysis of methyl chloroformate during carbamation.

Industrial and Scalability Considerations

While laboratory-scale syntheses prioritize yield and purity, industrial applications demand cost-effective and scalable protocols. Continuous flow reactors have been proposed for the carbamation step, reducing reaction times from hours to minutes. Additionally, solvent recovery systems (e.g., distillation) improve the sustainability of large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzylidene-1-phenylhydrazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to an amine.

Substitution: The phenyl and benzylidene groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of benzaldehyde derivatives.

Reduction: Formation of methyl 2-benzyl-1-phenylhydrazine-1-carboxylate.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-benzylidene-1-phenylhydrazine-1-carboxylate exhibits notable biological activities, making it a candidate for pharmaceutical development. Research has shown that derivatives of hydrazones, including this compound, can act as:

- Antitumor agents : Studies have indicated that hydrazone derivatives can inhibit cancer cell proliferation. For instance, the compound's structural analogs have been tested for their efficacy against various cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis .

- Antimicrobial agents : The compound has shown potential as an antibacterial agent. Its derivatives have been synthesized and evaluated for their activity against a range of bacteria, with some exhibiting significant inhibitory effects .

- Enzyme inhibitors : Research indicates that this compound can act as a tyrosinase inhibitor. Tyrosinase is crucial in melanin production; thus, inhibitors can be beneficial in treating hyperpigmentation disorders .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis due to its ability to participate in various reactions:

- Formation of ylidenehydrazines : The compound can undergo catalytic dehydrogenative condensation with alcohols to form ylidenehydrazines. This reaction is facilitated by manganese catalysts and allows for the synthesis of complex molecules in a one-pot process, significantly enhancing efficiency and selectivity .

- Synthesis of nitrogenous heterocycles : It can be transformed into functional nitrogenous heterocycles such as benzimidazoles and tetrazoles through cyclization reactions. These heterocycles are valuable in drug discovery and development due to their diverse biological activities .

Analytical Applications

The analytical utility of this compound has been explored in various contexts:

- Chromatographic methods : The compound's derivatives have been utilized in chromatographic techniques for the separation and identification of complex mixtures. These methods leverage the unique properties of hydrazones to enhance resolution and sensitivity in analytical assays .

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of several hydrazone derivatives, including this compound. The results indicated that certain derivatives exhibited IC50 values below 10 µM against specific cancer cell lines, suggesting strong potential for further development into anticancer drugs .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial properties of this compound were assessed against Gram-positive and Gram-negative bacteria. The compound showed significant bactericidal activity, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL depending on the bacterial strain tested .

Mechanism of Action

The mechanism of action of methyl 2-benzylidene-1-phenylhydrazine-1-carboxylate involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Hydrazine Derivatives

Key Observations :

- Electronic Effects : The benzylidene group in the target compound provides strong electron-withdrawing conjugation, enhancing stability compared to formyl-substituted analogs (e.g., methyl 2-formyl-2-phenylhydrazine-1-carboxylate) . Cyclohexylidene derivatives lack aromatic conjugation, leading to reduced planarity and altered reactivity .

- Biological Activity : Compounds with extended aromatic systems (e.g., benzimidazole-hydrazides in ) exhibit enhanced antimicrobial properties due to improved membrane permeability. The target compound’s bioactivity remains underexplored but is hypothesized to align with phthalazin-hydrazide derivatives in .

- Synthetic Efficiency : The target compound’s 55% yield is moderate compared to other hydrazine derivatives, which often achieve higher yields (e.g., 90% for sulfonyl-containing analogs in ).

Physicochemical Properties

Table 2: Spectroscopic and Physical Data

Key Observations :

- Thermal Stability: The target compound decomposes at 314–315°C, comparable to sulfonyl- and cyano-substituted analogs , but lower than cyclohexylidene derivatives (stable up to 250°C) .

- Solubility : The benzylidene group’s hydrophobicity limits aqueous solubility, whereas hydroxybenzylidene analogs (e.g., ) show improved solubility in polar solvents due to hydrogen bonding.

Biological Activity

Methyl 2-benzylidene-1-phenylhydrazine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and experimental data.

Chemical Structure and Synthesis

This compound can be synthesized through the condensation reaction of benzaldehyde with methyl phenylhydrazine in the presence of an acid catalyst. The resulting hydrazone derivative exhibits a distinct structure characterized by a hydrazine moiety linked to a benzylidene group, which is crucial for its biological activity.

Biological Activities

The biological activities of this compound include:

1. Antioxidant Activity

- The compound has shown significant antioxidant properties, which can be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In vitro assays using DPPH and ABTS methods demonstrated that it effectively reduces oxidative damage in cellular models .

2. Anti-diabetic Effects

- Research indicates that derivatives of this compound exhibit potent inhibitory effects on α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. For instance, one study reported IC50 values of 75.62 µM for α-glucosidase inhibition, comparable to standard drugs like Acarbose .

3. Anticancer Potential

- This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it demonstrated significant activity against HL60 human promyelocytic leukemia cells with IC50 values as low as 6.5 µM . Furthermore, the compound's mechanism involves inducing apoptosis and cell cycle arrest in cancer cells .

4. Antimicrobial Properties

- The compound has also exhibited antibacterial and antifungal activities against a range of pathogens. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans, indicating its potential as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals effectively.

- Enzyme Inhibition : By binding to active sites on enzymes like α-glucosidase and α-amylase, it prevents substrate access, thereby inhibiting carbohydrate digestion.

- Apoptotic Pathways : In cancer cells, the compound triggers intrinsic apoptotic pathways, leading to cell death through caspase activation and mitochondrial dysfunction.

Case Studies

Several case studies highlight the efficacy of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing Methyl 2-benzylidene-1-phenylhydrazine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation of methyl N-aminocarbamate with benzaldehyde in ethanol under reflux for 3 hours . Precipitation upon cooling yields the product (55% reported). Optimization involves adjusting molar ratios, solvent polarity (e.g., ethanol vs. methanol), and reflux duration. Monitoring via TLC or HPLC ensures completion.

- Key Considerations : Impurities may arise from unreacted benzaldehyde; washing with hexane improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Techniques :

- IR Spectroscopy : Peaks at 1737 cm⁻¹ (C=O stretch of carboxylate) and 1672 cm⁻¹ (C=N stretch of hydrazone) confirm functional groups .

- NMR : ¹H NMR should show resonances for the benzylidene proton (~8.3 ppm, singlet) and phenyl groups (aromatic protons at ~7.3–7.5 ppm) .

- Polarimetry : Specific optical rotation ([α]D²⁵ = +11.7 in CHCl₃) helps identify enantiopurity in chiral derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction using SHELXL for refinement and ORTEP-3 for graphical representation provides unambiguous structural data . For example, the E/Z configuration of the benzylidene group can be confirmed via bond lengths and torsion angles.

- Challenges : Twinning or low-resolution data may require high-performance refinement pipelines (e.g., SHELXC/D/E) .

Q. What strategies address contradictions in reported synthetic yields or spectral data across studies?

- Analysis : Compare reaction conditions (e.g., reports 55% yield in ethanol vs. alternative solvents like THF). Contradictions in IR peaks may arise from polymorphic forms or hydration states.

- Resolution : Replicate experiments under controlled conditions (e.g., inert atmosphere) and use complementary techniques like mass spectrometry (HRMS) to verify molecular weight .

Q. How can computational chemistry complement experimental data for this compound?

- Methods :

- DFT Calculations : Predict vibrational frequencies (IR) and NMR chemical shifts to validate experimental data.

- Molecular Docking : Study interactions with biological targets (e.g., enzyme active sites) for drug discovery applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.